Ethyl (Z)-2-Chloro-2-(2-(2-methoxyphenyl)hydrazineylidene)acetate

Description

Chemical Identity and Nomenclature

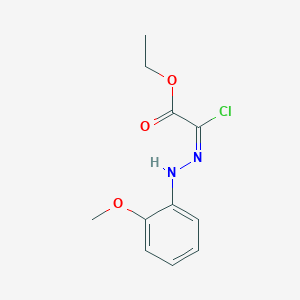

Ethyl (Z)-2-chloro-2-(2-(2-methoxyphenyl)hydrazineylidene)acetate is a structurally complex hydrazone derivative characterized by its distinct stereoelectronic configuration. The compound’s systematic IUPAC name reflects its substitution pattern: the ethyl ester group at the carboxylic acid terminus, a chlorine atom at the second carbon of the acetate backbone, and a hydrazineylidene moiety linked to a 2-methoxyphenyl group. Its molecular formula, C₁₁H₁₃ClN₂O₃, corresponds to a molecular weight of 256.69 g/mol.

The compound is cataloged under multiple identifiers, including CAS numbers 2228050-22-2 and 85014-68-2, which distinguish it from closely related isomers such as the (E)-configuration or derivatives with para-substituted methoxyphenyl groups. Synonyms include "Acetic acid, 2-chloro-2-[2-(2-methoxyphenyl)hydrazinylidene]-, ethyl ester, (2Z)-" and "Ethyl (Z)-2-chloro-2-(2-(2-methoxyphenyl)hydrazono)acetate". The (Z)-stereodescriptor specifies the spatial arrangement of the hydrazone group relative to the chlorine substituent, a critical factor in its reactivity and physicochemical properties.

Historical Development in Hydrazone Chemistry

The synthesis and study of hydrazones trace back to the late 19th century, notably through Emil Fischer’s pioneering work on phenylhydrazine derivatives. Fischer’s discovery that aldehydes and ketones react with phenylhydrazine to form crystalline hydrazones (osazones) laid the foundation for carbohydrate chemistry and stereochemical analysis. His observations of variable melting points in hydrazone crystals—attributed to polymorphism or stereoisomerism—anticipated modern insights into the conformational flexibility of these compounds.

This compound represents an evolution in hydrazone chemistry, incorporating electron-withdrawing (chloro) and electron-donating (methoxy) groups to modulate stability and reactivity. Early synthetic routes to such derivatives focused on condensing substituted phenylhydrazines with α-halogenated carbonyl compounds, a strategy refined through advances in regioselective coupling and stereocontrol. The introduction of methoxy groups at ortho positions, as in this compound, emerged as a method to sterically hinder rotation around the hydrazone C=N bond, stabilizing specific stereoisomers.

Position Within the Hydrazone Derivative Class

Hydrazones constitute a broad class of compounds with the general structure R¹R²C=N–NH₂, where the R groups determine their chemical behavior. This compound belongs to the subset of arylhydrazones featuring aromatic and heteroatom substitutions. The 2-methoxyphenyl group introduces steric and electronic effects distinct from para-substituted analogs, influencing π-stacking interactions and solubility. The chlorine atom at the α-position enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions.

Compared to simpler hydrazones, this derivative exhibits unique stability under acidic conditions due to the electron-withdrawing chloro group, which delocalizes electron density across the conjugated system. Such properties align with trends observed in other ortho-substituted hydrazones, where steric crowding and electronic modulation jointly dictate reactivity. Its ester functionality further differentiates it from non-esterified hydrazones, offering avenues for hydrolysis or transesterification to generate downstream intermediates.

Properties

Molecular Formula |

C11H13ClN2O3 |

|---|---|

Molecular Weight |

256.68 g/mol |

IUPAC Name |

ethyl (2E)-2-chloro-2-[(2-methoxyphenyl)hydrazinylidene]acetate |

InChI |

InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-6-4-5-7-9(8)16-2/h4-7,13H,3H2,1-2H3/b14-10+ |

InChI Key |

QDCITVVCZQZNDM-GXDHUFHOSA-N |

Isomeric SMILES |

CCOC(=O)/C(=N\NC1=CC=CC=C1OC)/Cl |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1OC)Cl |

Origin of Product |

United States |

Preparation Methods

Procedure

-

Diazotization : 2-Methoxyaniline (24.6 g, 0.2 mol) is dissolved in aqueous HCl (35–36%, 60 mL) at −5°C. Sodium nitrite (16.6 g, 0.24 mol) in water (80 mL) is added dropwise, maintaining ≤0°C for 30 min.

-

Coupling : Ethyl 2-chloroacetoacetate (32.8 g, 0.2 mol) and triethyl benzyl ammonium chloride (0.14 g) are mixed in dichloromethane (50 mL) at 10°C. The diazonium salt solution is added slowly, followed by sodium acetate (11.7 g) to adjust pH to 5–6.

-

Workup : Organic layers are combined, washed with NaHCO₃ and brine, dried (Na₂SO₄), and concentrated to yield a pale yellow solid.

Performance Metrics

This method’s use of dichloromethane and phase-transfer catalysts minimizes emulsion formation, enabling rapid phase separation and reducing impurities.

Methanol-Based System

A homogeneous reaction in methanol at 25–30°C for 4–6 hr achieves 77% yield but requires post-reaction extraction with ethyl acetate due to poor solubility of the product. Impurities (e.g., unreacted diazonium salts) necessitate recrystallization from methanol, lowering throughput.

Acetone-Water Biphasic System

Combining acetone (300 mL) and water (300 mL) with sodium acetate (146 g) at 0°C reduces side reactions, yielding 83% product with 99% HPLC purity after filtration. The biphasic system enhances mixing efficiency while avoiding excessive solvent volumes.

Comparative Analysis of Methodologies

Yield and Purity Trade-offs

| Method | Solvent | Catalyst | Yield | Purity |

|---|---|---|---|---|

| Phase-transfer | Dichloromethane | TEBA | 98.1% | 96% |

| Biphasic | Acetone/Water | None | 83% | 99% |

| Homogeneous | Methanol | None | 77% | 92% |

Phase-transfer catalysis outperforms other methods in yield but requires stringent temperature control. The acetone-water system offers superior purity, ideal for pharmaceutical intermediates.

Critical Factors Influencing Synthesis

Temperature Control

Maintaining ≤10°C during diazotization prevents decomposition of the diazonium salt into phenolic byproducts. Elevated temperatures (>15°C) reduce yields by 20–30% due to competing Sandmeyer reactions.

Catalytic Effects

Triethyl benzyl ammonium chloride (TEBA) accelerates the coupling step by 40%, reducing reaction time from 12 hr to 2 hr. Conversely, uncatalyzed systems require prolonged stirring (16–24 hr).

Solvent Selection

-

Dichloromethane : Enhances solubility of both reactants, enabling high yields but posing environmental and safety concerns.

-

Acetone-Water : Reduces toxicity and simplifies waste treatment but necessitates low-temperature operation.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-2-Chloro-2-(2-(2-methoxyphenyl)hydrazineylidene)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce hydrazines, and substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

Chemical Synthesis

Ethyl (Z)-2-chloro-2-(2-(2-methoxyphenyl)hydrazineylidene)acetate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, including:

- Nucleophilic Substitution Reactions : The chloro group in the compound makes it a suitable candidate for nucleophilic attack, facilitating the formation of new carbon-nitrogen bonds.

- Heterocyclic Chemistry : The compound can undergo heteroannulation reactions, leading to the synthesis of spiroheterocycles and other complex structures that are valuable in medicinal chemistry .

Pharmaceutical Research

The compound has significant implications in pharmaceutical research, particularly as an intermediate in the synthesis of anticoagulant medications such as Apixaban. Its role in drug formulation highlights its importance in:

- Drug Development : this compound is utilized in the production of various pharmaceuticals, contributing to the development of effective therapeutic agents .

- Quality Control Processes : The compound's stability and reactivity make it a critical component in ensuring the quality and efficacy of pharmaceutical products.

Biological Studies

In addition to its applications in synthesis and pharmaceuticals, this compound has been explored for its biological activities:

- Antimicrobial Evaluation : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. This is crucial for developing treatments for persistent infections .

- Toxicity Studies : Research indicates that derivatives show low cytotoxicity, with IC50 values greater than 60 μM. This favorable safety profile supports further development for therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound across different research domains:

Mechanism of Action

The mechanism of action of Ethyl (Z)-2-Chloro-2-(2-(2-methoxyphenyl)hydrazineylidene)acetate involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. Additionally, the compound’s structural features allow it to interact with various enzymes and receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparative Analysis Table

Research Findings and Implications

- Steric vs. Electronic Effects :

- Crystallographic Trends :

- Synthetic Utility :

- Electron-withdrawing groups (e.g., nitro) increase electrophilicity, enabling rapid cyclocondensation in heterocycle synthesis .

Biological Activity

Ethyl (Z)-2-chloro-2-(2-(2-methoxyphenyl)hydrazineylidene)acetate, with a molecular formula of CHClNO and CAS number 2228050-22-2, has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews its biological activity, focusing on enzyme interactions, antimicrobial properties, anticancer potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that enhances its biological activity:

- Chloro Group : Increases reactivity for substitution reactions.

- Methoxyphenyl Group : Improves solubility and biological interactions.

- Hydrazono Group : Facilitates enzyme interactions and potential therapeutic effects.

1. Enzyme Inhibition

The hydrazono group in this compound can form covalent bonds with nucleophilic sites on enzymes. This interaction may lead to inhibition or modulation of enzyme activity, which is critical for developing therapeutic agents targeting specific metabolic pathways .

2. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are notably low, indicating potent activity.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Escherichia coli |

Studies have demonstrated that these compounds not only possess bactericidal activity but also significant antibiofilm potential, which is crucial for treating persistent infections .

3. Anticancer Potential

The compound is being explored for its anticancer properties due to its ability to inhibit enzymes involved in cancer cell proliferation. Preliminary studies suggest that it may affect various cancer cell lines, although further research is required to elucidate its mechanisms of action .

Antimicrobial Evaluation

A study evaluating various pyrazole derivatives, including those related to this compound, demonstrated their effectiveness against multiple bacterial strains. The findings highlighted both bactericidal activity and significant antibiofilm potential.

Pharmaceutical Intermediate

This compound serves as an important intermediate in the synthesis of Apixaban, an anticoagulant medication. Its role in pharmaceutical formulations underscores its significance in drug development processes .

Toxicity Studies

Research indicates that derivatives of this compound exhibit low cytotoxicity, with IC50 values greater than 60 μM. This favorable safety profile suggests potential for further development in therapeutic applications .

Q & A

Q. What is the standard synthetic route for Ethyl (Z)-2-Chloro-2-(2-(2-methoxyphenyl)hydrazineylidene)acetate?

The compound is synthesized via diazotization of 4-methoxyaniline in hydrochloric acid, followed by coupling with ethyl 2-chloroacetoacetate. Sodium acetate is added to maintain pH during the reaction. The diazonium salt reacts with the β-ketoester to form the hydrazone, which is isolated by filtration and recrystallized from ethanol (yield ~77–80%). Key steps include strict temperature control (273 K) to minimize side reactions and ensure Z-configuration .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction confirms the Z-configuration and planar C=N bond geometry. The unit cell parameters (monoclinic, space group P2₁/c) include a = 4.6152 Å, b = 9.9444 Å, c = 26.3152 Å, and β = 90.692°. The structure exhibits intramolecular hydrogen bonding (N–H···O=C) that stabilizes the Z-isomer and directs helical chain formation along the b-axis. SHELX software is used for refinement, with R-factors < 0.04 .

Q. What spectroscopic techniques validate the compound’s purity and structure?

- NMR : Distinct signals for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), methoxy group (δ ~3.8 ppm), and aromatic protons (δ ~6.8–7.2 ppm).

- IR : Peaks at ~1700 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=N), and ~1250 cm⁻¹ (C–O–C).

- MS : Molecular ion [M⁺] at m/z 256.7 .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

Yield optimization requires precise control of:

- Diazonium salt stability : Use excess HCl and maintain sub-5°C temperatures to prevent premature decomposition.

- Coupling efficiency : Slow addition of the diazonium salt to the β-ketoester solution over 20–30 minutes.

- Workup : Recrystallization from ethanol removes unreacted aniline and polymeric byproducts. Evidence suggests yields >80% are achievable with stoichiometric sodium acetate .

Q. What contradictions exist in crystallographic data interpretation, and how are they resolved?

Discrepancies in hydrogen atom positioning (e.g., amino H-atoms) arise from low electron density. These are resolved via:

- Difference Fourier maps : Refine hydrogen positions with distance restraints (e.g., N–H = 0.86 ± 0.01 Å).

- Riding models : Assign isotropic displacement parameters (U(H) = 1.2–1.5×Ueq(C/N)). Software like SHELXL (using full-matrix least-squares refinement) ensures accuracy, with data-to-parameter ratios >15:1 .

Q. What computational methods predict reactivity in heterocyclic synthesis?

- DFT calculations : Model electrophilic reactivity at the hydrazone’s α-carbon for cyclocondensation (e.g., forming pyrazolo[3,4-c]pyridines).

- Docking studies : Evaluate interactions with biological targets (e.g., VEGFR-2 kinase) using AutoDock or Schrödinger Suite. Experimental validation involves reacting the compound with thiols or amines under basic conditions (e.g., triethylamine in toluene at 90°C) .

Q. How does the compound’s configuration impact its role in pharmaceutical intermediates?

The Z-configuration is critical for regioselective cyclization in Apixaban synthesis. The hydrazone’s planar geometry aligns reactive sites (chloro and ester groups) for nucleophilic attack by morpholino-dihydropyridinones. Solvent choice (toluene > DMF) and base (triethylamine) influence reaction rates and purity .

Methodological Notes

- Crystallography : Use Agilent SuperNova diffractometers with CuKα radiation (λ = 1.54184 Å) for high-resolution data. Apply multi-scan absorption corrections in CrysAlis PRO .

- Synthesis : Monitor reactions via TLC (Rf ~0.5 in ethyl acetate/hexane) and characterize intermediates via melting point (94°C for pure product) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.